HIV-1 protease-IN-10 Exhibits ~10-Fold Superior Latency Reversal Potency Compared to the Parent Compound YSE028
In a direct comparative study, HIV-1 protease-IN-10 (Compound 2) demonstrated approximately ten times more potent activity in reversing HIV-1 latency than the parent DAG-lactone derivative, YSE028 (Compound 1) [1]. This significant improvement was a primary outcome of the structure-activity relationship (SAR) optimization [1].
| Evidence Dimension | HIV-1 latency reversing activity |
|---|---|
| Target Compound Data | Approximately 10-fold more potent than YSE028 |
| Comparator Or Baseline | YSE028 (Compound 1) |
| Quantified Difference | ~10-fold higher activity |
| Conditions | In vitro reactivation of cells latently infected with HIV-1 |
Why This Matters
This quantified potency increase demonstrates the value of selecting the optimized compound over the original lead for assays where maximizing the 'shock' effect is critical.
- [1] Ishii T, Kobayakawa T, Matsuda K, Tsuji K, Ohashi N, Nakahata S, Noborio A, Yoshimura K, Mitsuya H, Maeda K, Tamamura H. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity. Eur J Med Chem. 2023 Aug 5;256:115449. View Source
